![molecular formula C11H14O3 B2493947 [3-(Hydroxymethyl)phenyl] 2-methylpropanoate CAS No. 1260683-92-8](/img/structure/B2493947.png)
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate, also known as HMPP, is a chemical compound that has been widely used in scientific research. It is a derivative of phenylpropanoic acid and is commonly used as a reagent in organic synthesis. HMPP has been found to have various biochemical and physiological effects, which make it a useful tool for investigating biological processes.
Mecanismo De Acción
The mechanism of action of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. This compound has been shown to undergo oxidation by reactive oxygen species, leading to the formation of quinone methides and other reactive intermediates. These intermediates can react with proteins, DNA, and other biomolecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential anticancer agent. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease. Additionally, this compound has been shown to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-(Hydroxymethyl)phenyl] 2-methylpropanoate in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using this compound is its potential for non-specific interactions with biomolecules. This compound can react with a variety of biological molecules, which can make it difficult to interpret experimental results. Additionally, the reactive intermediates formed during the oxidation of this compound can be cytotoxic, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for the use of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate in scientific research. One potential area of interest is the development of this compound-based fluorescent probes for the detection of reactive oxygen species in living cells. Additionally, the use of this compound as a substrate for enzymes such as horseradish peroxidase and laccase could be further explored for the development of biosensors. Finally, the potential anticancer and neuroprotective properties of this compound could be further investigated for the development of novel therapeutics.
Métodos De Síntesis
The synthesis of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate involves the reaction of 3-(hydroxymethyl)phenol with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction produces this compound as a white solid with a melting point of 75-76°C. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including natural products and pharmaceuticals. This compound has also been used as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, it has been used as a substrate for enzymes such as horseradish peroxidase and laccase, which catalyze the oxidation of this compound to produce a colored product that can be measured spectrophotometrically.
Propiedades
IUPAC Name |
[3-(hydroxymethyl)phenyl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)11(13)14-10-5-3-4-9(6-10)7-12/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODAGFFHSWRVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

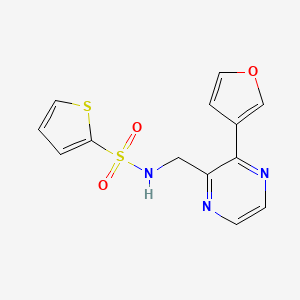
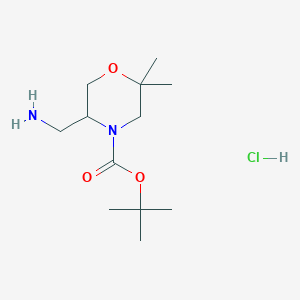
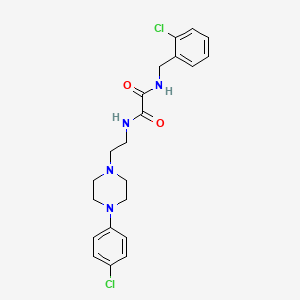

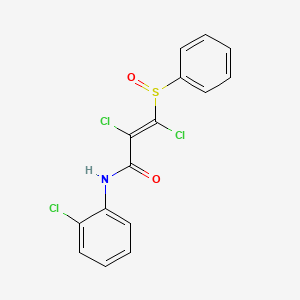
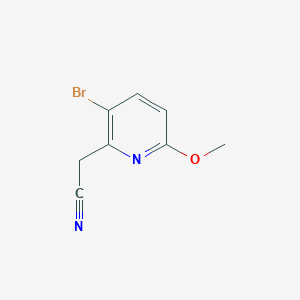

![2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2493876.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B2493877.png)
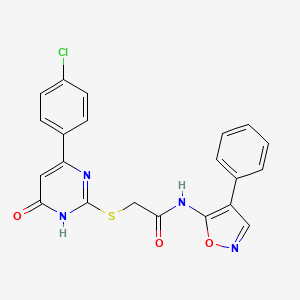
![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)

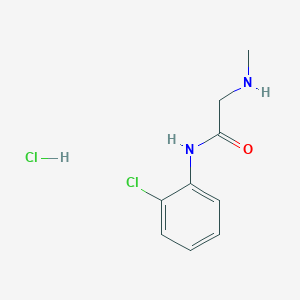
![3-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2493886.png)